molecular formula C24H23N3O4 B2811659 3-(2,5-dimethoxyphenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034285-00-0

3-(2,5-dimethoxyphenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2811659
CAS No.: 2034285-00-0
M. Wt: 417.465
InChI Key: GRZSUTBYOPMBFK-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole core, substituted with a dimethoxyphenyl group and a furan-3-yl benzyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the dimethoxyphenyl and furan-3-yl benzyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, given its unique chemical structure and biological activities.

    Industry: The compound may find applications in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dimethoxyphenyl)-N-(4-(furan-2-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide
  • 3-(2,5-dimethoxyphenyl)-N-(4-(thiophen-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide
  • 3-(2,5-dimethoxyphenyl)-N-(4-(pyridin-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

What sets 3-(2,5-dimethoxyphenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide apart from similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. The presence of both the dimethoxyphenyl and furan-3-yl benzyl groups may confer distinct reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-[[4-(furan-3-yl)phenyl]methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-27-22(13-21(26-27)20-12-19(29-2)8-9-23(20)30-3)24(28)25-14-16-4-6-17(7-5-16)18-10-11-31-15-18/h4-13,15H,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZSUTBYOPMBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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